N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
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Overview
Description
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a complex organic compound that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and benzothiazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow reactors. These methods ensure the efficient production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Properties
Molecular Formula |
C15H15N3O2S2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C15H15N3O2S2/c1-10-9-21-15(16-10)17-13(19)7-4-8-18-14(20)11-5-2-3-6-12(11)22-18/h2-3,5-6,9H,4,7-8H2,1H3,(H,16,17,19) |
InChI Key |
YXLQGNLMGOGWDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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